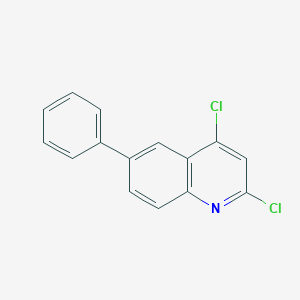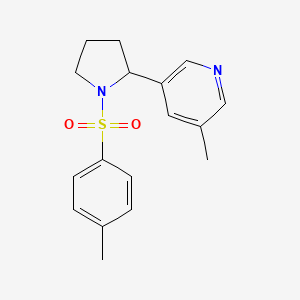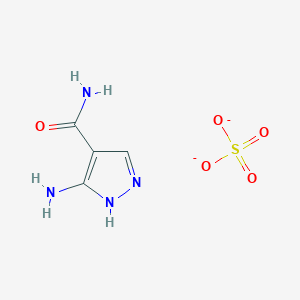
2,4-Dichloro-6-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-phenylquinoline is a compound belonging to the quinoline family, characterized by a quinoline core structure with chlorine and phenyl substituents. The quinoline moiety is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenylquinoline typically involves the reaction of 2-amino-5-chlorobenzophenone with an equimolar amount of 2-acetamido-5-methylbenzophenone in the presence of polyphosphoric acid. Another method involves the reaction of 2,6-dichloro-4-phenylquinoline with 2-amino-5-methylbenzophenone in the presence of copper powder.
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing reaction conditions to increase yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-phenylquinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of molecular oxygen.
Reduction: Typically involves reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Chlorination reactions using reagents like phosphorus oxychloride (POCl3) are common.
Common Reagents and Conditions:
Oxidation: DDQ and molecular oxygen.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: POCl3 for chlorination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination can introduce additional chlorine atoms into the aromatic system, while oxidation can lead to the formation of quinoline N-oxides.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-6-phenylquinoline involves its interaction with molecular targets and pathways within biological systems. For instance, its antibacterial activity may be attributed to its ability to interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
2,6-Dichloro-4-phenylquinoline: Shares a similar quinoline core structure with chlorine and phenyl substituents.
2,4-Dichloro-6-((quinoline-8-ylimino)methyl)phenolate: Another quinoline derivative with similar substituents.
Uniqueness: 2,4-Dichloro-6-phenylquinoline is unique due to its specific substitution pattern, which can influence its chemical behavior and biological activity.
特性
分子式 |
C15H9Cl2N |
|---|---|
分子量 |
274.1 g/mol |
IUPAC名 |
2,4-dichloro-6-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-13-9-15(17)18-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H |
InChIキー |
UCFFFVPMEYFDTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(C=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B11824370.png)


![(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11824388.png)
![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)





![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)


